N-Desmethyl Rosiglitazone

Overview

Description

N-Desmethyl Rosiglitazone is a major metabolite of rosiglitazone , a potent and selective PPARγ ligand present in formulations that have been used to treat type 2 diabetes . Rosiglitazone is metabolized by the cytochrome P450 (CYP) isoform CYP2C8 to form N-desmethyl rosiglitazone .

Molecular Structure Analysis

The molecular formula of N-Desmethyl Rosiglitazone is C17H17N3O3S . The molecular weight is 343.40 .Physical And Chemical Properties Analysis

N-Desmethyl Rosiglitazone has a density of 1.4±0.1 g/cm3, a boiling point of 612.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 93.4±0.3 cm3, and it has 6 H bond acceptors and 2 H bond donors .Scientific Research Applications

Alzheimer’s Disease Treatment

“N-Desmethyl Rosiglitazone” is a major metabolite of Rosiglitazone , which has been explored for its potential to treat Alzheimer’s disease . The effectiveness of Rosiglitazone as a potential treatment for Alzheimer’s disease has mainly focused on its suppression of inflammatory genes, transcription factors, and molecular pathways . Although the results in human clinical trials have not been promising, Rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease .

Modulation of Brain-Derived Neurotrophic Factor

Rosiglitazone, from which “N-Desmethyl Rosiglitazone” is derived, may provide benefits by modulating brain-derived neurotrophic factor, a critical protein for brain and metabolic health . This modulation could potentially be beneficial in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Diabetes Treatment

Rosiglitazone is a medication used to treat diabetes . It lowers blood sugar levels by helping the body use insulin more efficiently . As “N-Desmethyl Rosiglitazone” is a metabolite of Rosiglitazone , it may also have potential applications in diabetes treatment.

Metabolic Studies

“N-Desmethyl Rosiglitazone” is metabolized by the cytochrome P450 (CYP) isoform CYP2C8 . Therefore, it can be used in metabolic studies to understand the role and function of this particular enzyme .

Drug Delivery Research

Rosiglitazone has shown promising results when formulated with nanosized particles that can assist with drug delivery . As a metabolite of Rosiglitazone, “N-Desmethyl Rosiglitazone” could potentially be used in similar drug delivery research.

Cardiovascular Risk Studies

Independent meta-analyses have associated Rosiglitazone with an increased risk of ischemic cardiac events . Studying “N-Desmethyl Rosiglitazone” could provide further insights into the cardiovascular risks associated with Rosiglitazone and its metabolites.

Mechanism of Action

Target of Action

N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone , a potent and selective ligand of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is an intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs) and plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

N-Desmethyl Rosiglitazone, like Rosiglitazone, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by N-Desmethyl Rosiglitazone influences the production of a number of gene products involved in glucose and lipid metabolism .

Biochemical Pathways

Rosiglitazone is metabolized by the cytochrome P450 (CYP) isoform CYP2C8 to form N-Desmethyl Rosiglitazone . In humans, CYP2C8 appears to have a major role in Rosiglitazone metabolism . The metabolism of Rosiglitazone also involves other CYP450 enzymes, including CYP2C9, CYP3A4, and CEP2E1 .

Pharmacokinetics

The pharmacokinetics of N-Desmethyl Rosiglitazone involves its formation from the metabolism of Rosiglitazone by CYP450 enzymes, particularly CYP2C8 . The maximum reaction velocity (Vmax) values and Michaelis–Menten constant (Km) values for N-Desmethyl Rosiglitazone have been studied using rat liver microsomal fraction .

Result of Action

The activation of PPARγ by N-Desmethyl Rosiglitazone leads to changes in the production of gene products involved in glucose and lipid metabolism . This can result in improved insulin sensitivity and glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action of N-Desmethyl Rosiglitazone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and action of N-Desmethyl Rosiglitazone . Furthermore, genetic variations in the genes encoding these enzymes could also influence the drug’s action .

Safety and Hazards

The safety data sheet for N-Desmethyl Rosiglitazone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Recent research has suggested that rosiglitazone may also be of benefit to a subset of patients with Alzheimer’s disease not expressing the ApoE4 allele . This is the subject of a clinical trial currently underway . Another study suggests that variants in CYP2C8 and SLCO1B1 have a large clinical impact on the therapeutic response to rosiglitazone .

properties

IUPAC Name |

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475565 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Rosiglitazone | |

CAS RN |

257892-31-2 | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL ROSIGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

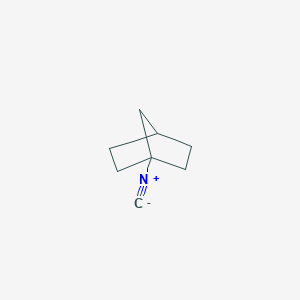

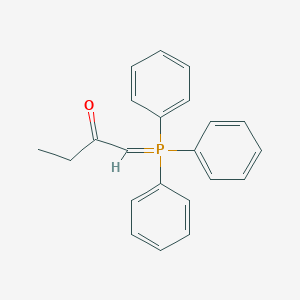

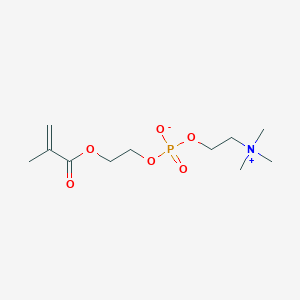

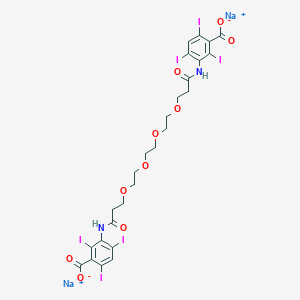

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary enzymes involved in the metabolism of rosiglitazone, and how does this relate to N-Desmethyl Rosiglitazone?

A1: Research indicates that CYP2C8 is the primary enzyme responsible for the metabolism of rosiglitazone in the human liver. [] One of the key metabolic pathways involves N-demethylation, leading to the formation of N-Desmethyl Rosiglitazone. While CYP2C9 plays a minor role in rosiglitazone metabolism, it shows a greater affinity for the N-demethylation pathway compared to its overall metabolic activity on the parent drug. []

Q2: Are there analytical methods available for studying the formation of N-Desmethyl Rosiglitazone?

A2: Yes, several analytical methods have been developed. One study successfully employed a three-phase hollow-fiber liquid-phase microextraction method coupled with HPLC to quantify rosiglitazone and its metabolites, including N-Desmethyl Rosiglitazone, within rat liver microsomal preparations. [] This method demonstrated suitable sensitivity and recovery rates for investigating the in vitro biotransformation of rosiglitazone. Additionally, LC-ESI-MS-MS techniques have been refined to allow for the simultaneous quantification of rosiglitazone and N-Desmethyl Rosiglitazone in human plasma. []

Q3: Has the impact of other drugs on the metabolism of rosiglitazone, and potentially the formation of N-Desmethyl Rosiglitazone, been investigated?

A3: Yes, research has explored the influence of drugs like ketoconazole on the metabolic pathways of rosiglitazone. [] Understanding these drug interactions is essential, as alterations in rosiglitazone metabolism could lead to varying levels of N-Desmethyl Rosiglitazone and potentially influence the drug's overall efficacy and safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)

![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)